

# Spectroscopic comparison between 3-Nitrophthalic acid and its precursors

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## Compound of Interest

Compound Name: 3-Nitrophthalic acid

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## A Spectroscopic Comparison: 3-Nitrophthalic Acid and Its Precursors

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Spectroscopic Shifts Following the Nitration of Phthalic Acid.

This guide provides a detailed spectroscopic comparison of **3-Nitrophthalic acid** with its precursors, phthalic acid and fuming nitric acid. The transformation from a simple aromatic dicarboxylic acid to its nitrated derivative induces significant changes in the molecule's electronic and vibrational properties. Understanding these shifts through infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy is crucial for reaction monitoring, purity assessment, and structural elucidation in synthetic chemistry and drug development. This document presents key spectral data in a comparative format, outlines the experimental protocols for both synthesis and analysis, and visualizes the underlying chemical logic and workflow.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of **3-Nitrophthalic acid**, phthalic acid, and relevant data for the nitrating agent. These shifts provide clear evidence of the addition of the nitro group to the aromatic ring and its influence on the existing carboxylic acid functionalities.

## Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm <sup>-1</sup> )	Functional Group Assignment
Phthalic Acid	3000-2500 (broad), 1690 (strong), 1590, 1470, 1285	O-H stretch (carboxylic acid dimer), C=O stretch (carboxylic acid), C=C stretch (aromatic), C-O stretch/O-H bend[1][2][3]
3-Nitrophthalic Acid	3100-2500 (broad), 1710 (strong), 1610, 1535 (strong), 1350 (strong), 1290	O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=C stretch (aromatic), N=O asymmetric stretch (nitro), N=O symmetric stretch (nitro), C-O stretch[4][5]
Nitric Acid	~3550 (broad), ~1710, ~1326, ~879	O-H stretch, N=O asymmetric stretch, N=O symmetric stretch, N-O stretch

## <sup>1</sup>H NMR Spectroscopy Data (in DMSO-d<sub>6</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
Phthalic Acid	~13.0, ~7.70, ~7.60	br s, m, m	COOH, Ar-H, Ar-H
3-Nitrophthalic Acid	~13.8, ~8.32, ~8.25, ~7.81	br s, d, d, t	COOH, Ar-H, Ar-H, Ar-H

## <sup>13</sup>C NMR Spectroscopy Data (in DMSO-d<sub>6</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
Phthalic Acid	~180.3, ~140.4, ~131.4, ~129.9	C=O, Ar-C (quaternary), Ar-CH, Ar-CH
3-Nitrophthalic Acid	~167, ~165, ~148, ~136, ~132, ~130, ~128, ~127	C=O, C=O, Ar-C-NO <sub>2</sub> , Ar-C, Ar-CH, Ar-C, Ar-CH, Ar-CH

## UV-Vis Spectroscopy Data

Compound	$\lambda_{\text{max}}$ (nm)	Solvent
Phthalic Acid	200, 226, 276	Acidic Mobile Phase
3-Nitrophthalic Acid	Not explicitly found in searches, but expected to show a red shift compared to phthalic acid due to the introduction of the nitro group, a chromophore.	

## Experimental Protocols

### Synthesis of 3-Nitrophthalic Acid from Phthalic Anhydride

This procedure is adapted from a well-established method for the nitration of phthalic anhydride, which is readily formed by heating phthalic acid.

#### Materials:

- Phthalic anhydride
- Concentrated sulfuric acid (98%)
- Fuming nitric acid (sp. gr. 1.51)
- Concentrated nitric acid (sp. gr. 1.42)
- Ice water

#### Procedure:

- In a suitable reaction vessel equipped with a mechanical stirrer and temperature control, cautiously add 500 g of phthalic anhydride to 650 mL of concentrated sulfuric acid.
- Heat the stirred mixture to 80°C.

- Slowly add 210 mL of fuming nitric acid, maintaining the reaction temperature between 100-110°C. This addition typically takes 1-2 hours.
- After the fuming nitric acid has been added, introduce 900 mL of concentrated nitric acid at a rate that does not allow the temperature to exceed 110°C.
- Continue stirring the mixture at this temperature for an additional 2 hours.
- Allow the reaction mixture to cool and stand overnight.
- Pour the mixture into 1.5 L of ice water with vigorous stirring.
- Collect the precipitated solid, a mixture of 3- and 4-nitrophthalic acids, by suction filtration.
- To separate the isomers, stir the crude product with 200 mL of water, which preferentially dissolves the 4-nitrophthalic acid.
- Filter the mixture again to isolate the less soluble **3-Nitrophthalic acid**.
- Recrystallize the crude **3-Nitrophthalic acid** from boiling water to obtain a purified product.

## Spectroscopic Analysis Protocols

Infrared (IR) Spectroscopy: A solid sample of the compound (phthalic acid or **3-Nitrophthalic acid**) is analyzed using the thin solid film method.

- Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.
- Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Accurately weigh 5-25 mg of the sample for  $^1\text{H}$  NMR or 50-100 mg for  $^{13}\text{C}$  NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
- Place the NMR tube in the spectrometer's probe.
- Acquire the spectrum after the instrument has been properly tuned and shimmed.

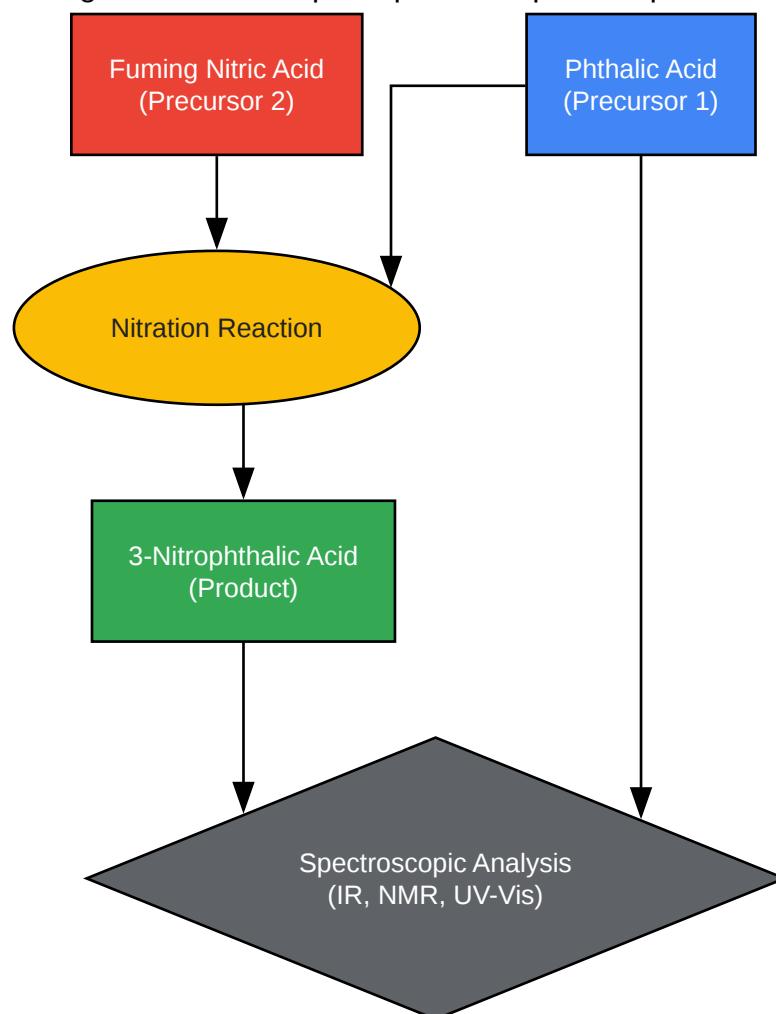
#### Ultraviolet-Visible (UV-Vis) Spectroscopy:

- Prepare a dilute solution of the analyte in a suitable solvent that does not absorb in the region of interest (e.g., ethanol, water, or a specified mobile phase).
- Use a matched pair of cuvettes (typically quartz for UV measurements) for the reference (solvent blank) and the sample.
- Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
- Place the cuvettes in the spectrophotometer.
- First, record a baseline spectrum with the solvent blank.
- Then, measure the absorbance of the sample over the desired wavelength range (e.g., 200-400 nm).

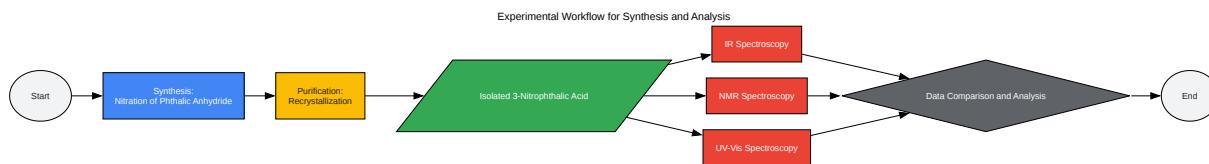
## Visualizing the Comparison and Workflow

The following diagrams illustrate the logical progression of the chemical transformation and the experimental process for its characterization.

## Logical Relationship in Spectroscopic Comparison

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Caption: Logical flow from precursors to product and subsequent analysis.



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